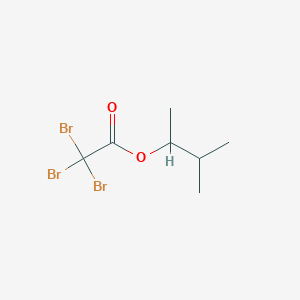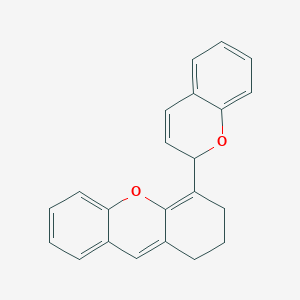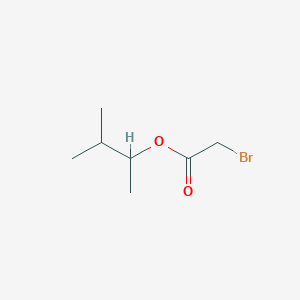
Acetic acid, bromo, 1,2-dimethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, bromo, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.081 . This compound is characterized by the presence of a bromo group attached to the acetic acid ester, which is further connected to a 1,2-dimethylpropyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo, 1,2-dimethylpropyl ester typically involves the esterification of bromoacetic acid with 1,2-dimethylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The crude product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, bromo, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products
Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation: Products include carboxylic acids or ketones.
Applications De Recherche Scientifique
Acetic acid, bromo, 1,2-dimethylpropyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid, bromo, 1,2-dimethylpropyl ester involves its reactivity towards nucleophiles and oxidizing agents. The bromo group acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles . In oxidation reactions, the ester group is converted to carboxylic acids or ketones through the transfer of oxygen atoms from the oxidizing agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Acetic acid, bromo, 1,2-dimethylpropyl ester is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
90380-57-7 |
|---|---|
Formule moléculaire |
C7H13BrO2 |
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
3-methylbutan-2-yl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)6(3)10-7(9)4-8/h5-6H,4H2,1-3H3 |
Clé InChI |
MXVRFFCHLDPUAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)

![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
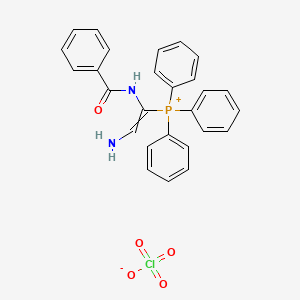
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
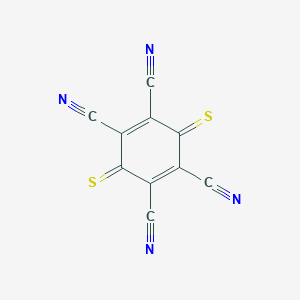
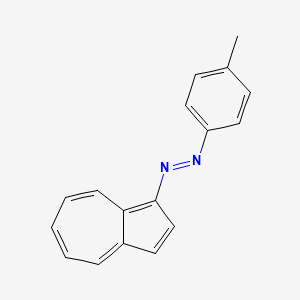
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
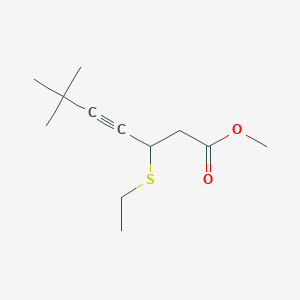
![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
